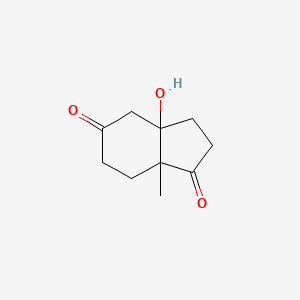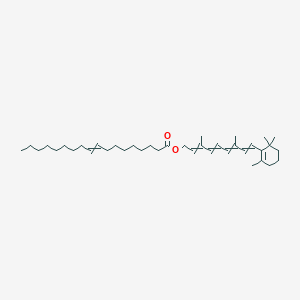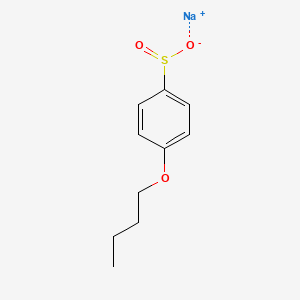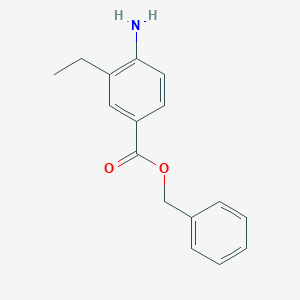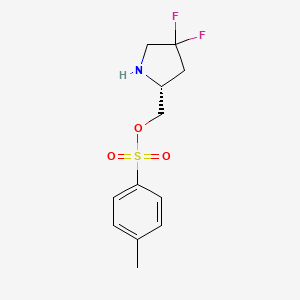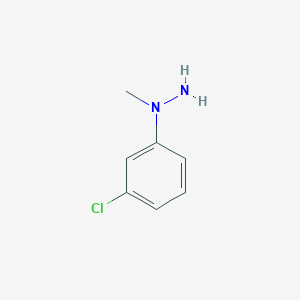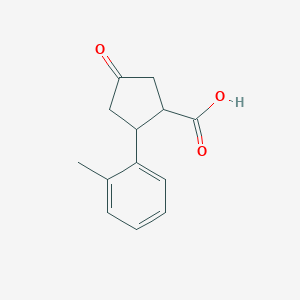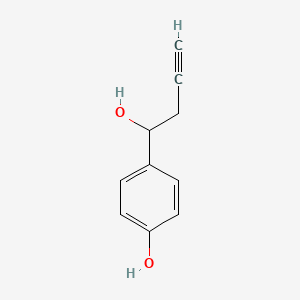
4-(1-Hydroxybut-3-yn-1-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Hydroxybut-3-yn-1-yl)phenol is an organic compound with the molecular formula C10H10O2 It is a phenolic compound characterized by the presence of a hydroxy group attached to a butynyl chain at the para position of the phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxybut-3-yn-1-yl)phenol typically involves the reaction of 4-hydroxybenzaldehyde with propargyl alcohol under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
化学反応の分析
Types of Reactions
4-(1-Hydroxybut-3-yn-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the alkyne group.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: The major product is 4-(1-oxobut-3-yn-1-yl)phenol.
Reduction: The major products are 4-(1-hydroxybut-3-en-1-yl)phenol or 4-(1-hydroxybutyl)phenol, depending on the extent of reduction.
Substitution: Products include halogenated or nitrated derivatives of this compound.
科学的研究の応用
4-(1-Hydroxybut-3-yn-1-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which 4-(1-Hydroxybut-3-yn-1-yl)phenol exerts its effects involves interactions with various molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The alkyne moiety can participate in click chemistry reactions, facilitating the formation of bioconjugates. These interactions can modulate cellular processes, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- 4-(1-Hydroxybut-3-en-1-yl)phenol
- 4-(1-Hydroxybutyl)phenol
- 4-(1-Hydroxyprop-2-yn-1-yl)phenol
Uniqueness
4-(1-Hydroxybut-3-yn-1-yl)phenol is unique due to the presence of both a phenolic hydroxyl group and an alkyne moiety. This combination of functional groups provides a versatile platform for chemical modifications and interactions with biological targets. The compound’s structural features enable it to participate in a wide range of chemical reactions, making it a valuable tool in synthetic chemistry and biomedical research.
特性
分子式 |
C10H10O2 |
|---|---|
分子量 |
162.18 g/mol |
IUPAC名 |
4-(1-hydroxybut-3-ynyl)phenol |
InChI |
InChI=1S/C10H10O2/c1-2-3-10(12)8-4-6-9(11)7-5-8/h1,4-7,10-12H,3H2 |
InChIキー |
ZEQPLTXXILBPSG-UHFFFAOYSA-N |
正規SMILES |
C#CCC(C1=CC=C(C=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


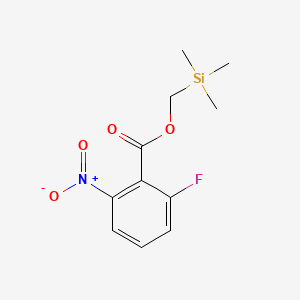
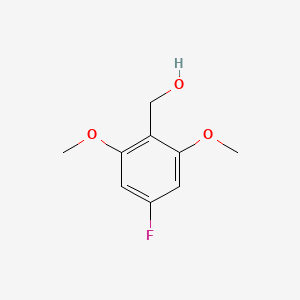
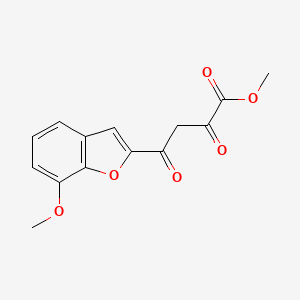
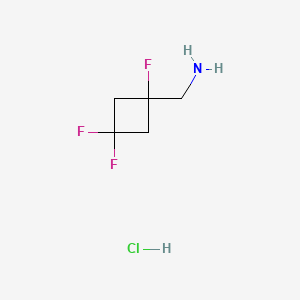
![5-Oxabicyclo[2.1.1]hexan-2-amine](/img/structure/B13903618.png)
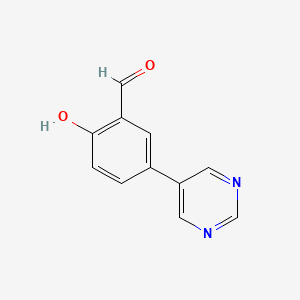
![[(1R,5R,7S)-4-oxa-1-azabicyclo[3.2.1]octan-7-yl]methanol;hydrochloride](/img/structure/B13903627.png)
